molecular formula C16H18FN3OS B2470025 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane CAS No. 1797604-78-4

3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane

Cat. No.: B2470025
CAS No.: 1797604-78-4
M. Wt: 319.4
InChI Key: RMWAEBUGZDDFST-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Thiadiazole Ring: The thiadiazole ring can be synthesized separately and then attached to the azepane ring through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the thiadiazole moiety.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, especially on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In the industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
  • 3-(4-bromophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane
  • 3-(4-methylphenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane might confer unique properties such as increased lipophilicity or enhanced biological activity compared to its analogs.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-11-15(22-19-18-11)16(21)20-9-3-2-4-13(10-20)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWAEBUGZDDFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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